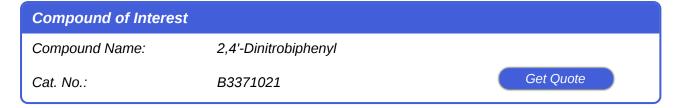


Technical Guide: Physical and Chemical Properties of 2,4'-Dinitrobiphenyl

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2,4'-Dinitrobiphenyl**. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and established experimental protocols.

Core Physical and Chemical Data

Quantitative data for **2,4'-Dinitrobiphenyl** (CAS No. 606-81-5) are summarized in the table below for ease of reference and comparison.



Property	Value	Source
Molecular Formula	C12H8N2O4	INVALID-LINK
Molecular Weight	244.21 g/mol	INVALID-LINK
Melting Point	93.5 °C	INVALID-LINK
Boiling Point (estimated)	387.12 °C	INVALID-LINK
Density (estimated)	1.474 g/cm ³	INVALID-LINK
Appearance	Pale yellow to tan crystalline powder	INVALID-LINK
Solubility	Generally soluble in organic solvents such as ethanol, chloroform, and acetone; limited solubility in water.	INVALID-LINK
XLogP3	3.5	INVALID-LINK

Spectral Data

Spectral analyses are crucial for the identification and characterization of **2,4'-Dinitrobiphenyl**. The following spectral data are available through various databases.

- 13C Nuclear Magnetic Resonance (NMR): Spectral data is available on SpectraBase.
- Infrared (IR) Spectroscopy: Vapor phase IR spectra are available on SpectraBase.
- Mass Spectrometry (MS): Mass spectral data (GC-MS) is available on SpectraBase.

Experimental Protocols Synthesis via Ullmann Condensation

The synthesis of **2,4'-Dinitrobiphenyl** can be achieved via the Ullmann condensation reaction. While a specific detailed protocol for the 2,4'- isomer is not readily available, a general procedure can be adapted from the synthesis of related dinitrobiphenyls, such as the reaction between 1-chloro-2,4-dinitrobenzene and iodobenzene.



Materials:

- 1-Chloro-2,4-dinitrobenzene
- Iodobenzene
- Copper bronze
- Sand (optional, as a heat moderator)
- Anhydrous, high-boiling point solvent (e.g., dimethylformamide, nitrobenzene)

Procedure:

- In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1-chloro-2,4-dinitrobenzene, iodobenzene, and copper bronze. Sand can be added to moderate the reaction temperature.
- The reaction mixture is heated to a high temperature (typically in the range of 150-250 °C)
 with vigorous stirring. The optimal temperature and reaction time will need to be determined
 empirically.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The product is extracted from the reaction mixture using a suitable organic solvent.
- The crude product is then purified, typically by recrystallization from a solvent such as ethanol or methanol, to yield **2,4'-Dinitrobiphenyl**.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.

Procedure:

• Dissolve the crude **2,4'-Dinitrobiphenyl** in a minimum amount of a hot solvent (e.g., ethanol or methanol).



- If insoluble impurities are present, the hot solution should be filtered.
- Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.
- Further cooling in an ice bath can maximize the yield of the crystals.
- The purified crystals are then collected by suction filtration, washed with a small amount of the cold solvent, and dried.

Mandatory Visualizations

Caption: General workflow for the synthesis and characterization of **2,4'-Dinitrobiphenyl**.

Caption: Postulated pathway for the metabolic activation and mutagenicity of **2,4'- Dinitrobiphenyl**.

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